Tetrahydro-4H-pyran-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJRYTGVHCAYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184048 | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29943-42-8 | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29943-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029943428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance and Research Trajectories of the Tetrahydropyranone Scaffold
The tetrahydropyranone framework, a six-membered oxygen-containing heterocycle with a ketone functionality, is a privileged scaffold in chemical science. researchgate.netontosight.ai Its significance stems from its prevalence in numerous biologically active natural products and its utility as a versatile building block in synthetic organic chemistry. researchgate.netchemimpex.com
The research trajectories of the tetrahydropyranone scaffold are diverse and continually expanding. In medicinal chemistry, derivatives of Tetrahydro-4H-pyran-4-one are actively investigated for a wide range of therapeutic applications. For instance, the scaffold is a key component in the development of potent and selective histamine-3 receptor (H3R) antagonists, which show promise in treating cognitive disorders. Furthermore, it serves as a foundational structure for novel dipeptidyl peptidase IV (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.
The inherent reactivity of the carbonyl group and the ether linkage within the tetrahydropyranone ring allows for a wide array of chemical modifications. chemicalbook.comcymitquimica.com This facilitates the synthesis of diverse libraries of compounds with tailored biological activities. Research has demonstrated that derivatives of this compound exhibit a broad spectrum of biological effects, as detailed in the table below.
| Derivative Class | Biological Activity | Research Focus |
| Spirooxindoles | Anticancer, Antiviral | Development of new asymmetric synthetic methodologies. researchgate.net |
| Bis(hydroxymethyl) derivatives | Potential Antidiabetic, Enzyme inhibitor | In silico prediction of drug-likeness and biological activity. researchgate.netchemistry.kzchemistry.kz |
| Fused isocoumarin (B1212949) core | Anti-influenza virus | Isolation from natural sources and investigation of antiviral mechanisms. chemicalbook.com |
| Thia-analogs (Tetrahydrothiopyran-4-ones) | Antimicrobial, Anticonvulsant | Synthesis and evaluation of antimicrobial and anticonvulsant properties. researchgate.net |
The application of this compound extends to the total synthesis of complex natural products. chemimpex.com Its stereochemically defined structure makes it an invaluable chiral building block for constructing the core of molecules with significant biological properties.
Historical Perspectives on Tetrahydro 4h Pyran 4 One Chemistry
Established Synthetic Pathways
The synthesis of this compound, a valuable building block in organic synthesis, can be achieved through several established methodologies. chemicalbook.comchemicalbook.com These pathways involve various chemical transformations, including hydrogenation, oxidation, cyclization, and condensation reactions, to construct the core tetrahydropyranone framework. chemicalbook.comchemicalbook.comnih.govbenthamscience.com
Hydrogenation Approaches
Hydrogenation of pyran-4-one and its derivatives serves as a direct route to this compound. This process typically involves the reduction of the double bonds within the pyran ring. For instance, dihydropyran-4-one can be hydrogenated in the presence of a palladium/carbon catalyst in a mixed solvent system of toluene (B28343) and ethanol (B145695) to yield this compound. echemi.com One specific method involves reacting pyran-4-one or dihydropyran-4-one with hydrogen in the presence of a metal catalyst. google.com This reaction can be carried out in a mixed solvent of an aprotic solvent and an alcohol, or in a hydrophobic organic solvent with an anhydrous metal catalyst. google.com The yield of this reaction can be influenced by the choice of catalyst and reaction conditions. For example, using Raney nickel in ethanol at room temperature has been reported to give a 58% yield, while a palladium/scandium carbonate catalyst in methanol (B129727) can increase the yield to 75%. google.com
Catalytic hydrogenation of more complex oxazoline (B21484) derivatives has also been explored for the synthesis of highly functionalized tetrahydropyrans. nih.gov For example, the hydrogenation of an oxazoline derived from N-acetyl glucosamine (B1671600) using a palladium catalyst (10% Pd/C) in a methanol and THF mixture selectively reduces the oxazoline ring to form a tetrahydropyran structure. nih.gov
Oxidation Reactions, Including Ruthenium-Catalyzed Oxidations
Oxidation reactions provide another important avenue for synthesizing this compound and its analogues. A notable example is the oxidation of 4-methylene-tetrahydropyran using ruthenium compounds, which has been shown to produce this compound in high yields. google.com Ruthenium tetroxide (RuO₄), often generated in situ from ruthenium trichloride (RuCl₃) or ruthenium dioxide (RuO₂) with an oxidant like sodium periodate, is a versatile and effective catalyst for this transformation. beilstein-journals.orgresearchgate.netacs.org The reaction is believed to proceed through a [3+2] cycloaddition mechanism. beilstein-journals.orgresearchgate.net
The versatility of ruthenium-catalyzed oxidations extends to the functionalization of various organic molecules, including alkanes, alcohols, and amines. beilstein-journals.orgrsc.org In the context of tetrahydropyran synthesis, ruthenium tetroxide can catalyze the cyclization of dienes. For instance, 1,6-dienes can be cyclized to form tetrahydropyran-diols with high stereoselectivity. thieme-connect.com
Cyclization Processes from Precursor Molecules
The construction of the tetrahydropyran ring through cyclization of acyclic precursors is a fundamental strategy. These reactions often involve the intramolecular formation of a carbon-heteroatom bond. quimicaorganica.org
One such approach is the Prins-type cyclization, where an intramolecular addition of a π-nucleophile to an oxocarbenium ion or a similar species generates the ring structure. researchgate.net A specific example involves the perrhenic acid-catalyzed cyclization of 3-chlorohomoallylic alcohols with aldehydes to directly synthesize cis-2,6-disubstituted tetrahydro-4H-pyran-4-ones. researchgate.net
Another powerful cyclization method is the Petasis-Ferrier rearrangement, which allows for the stereocontrolled synthesis of 2,6-cis-substituted tetrahydropyranone systems from enol acetals derived from β-hydroxy acids and aldehydes. whiterose.ac.uk This method has been applied in the total synthesis of complex natural products. whiterose.ac.uk
Furthermore, tandem reactions that combine multiple transformations in a single step offer an efficient route to tetrahydropyrans. For example, a tandem cross-metathesis/thermal SN2′ reaction has been developed for the synthesis of 4-hydroxy-2,6-cis-tetrahydropyrans. acs.org This method avoids the need for protecting groups on base-sensitive substrates. acs.org
Condensation Reactions, including Aldol Condensation Methods
Condensation reactions, particularly aldol-type condensations, are widely used to synthesize derivatives of this compound. benthamscience.comresearchgate.net These reactions typically involve the reaction of a ketone with an aldehyde to form a new carbon-carbon bond.
For instance, 3,5-bis(hydroxymethyl)this compound can be synthesized through the condensation of acetone (B3395972) with formaldehyde (B43269) in the presence of a base like potassium carbonate. researchgate.netkaznu.kz This reaction has been optimized to achieve yields of around 67.4%. researchgate.netkaznu.kz
The aldol condensation of this compound with aromatic aldehydes can lead to the formation of mono- or bisarylidene derivatives. benthamscience.comresearchgate.net While the synthesis of symmetrical bisarylidenes is common, methods for the efficient synthesis of dissymmetric bisarylidenes have also been developed. benthamscience.comresearchgate.net
An intramolecular aldol condensation has also been utilized in a multi-step synthesis of hexahydro-6H-isochromen-6-ones starting from β-hydroxyenones, which are first cyclized to tetrahydro-4H-pyran-4-ones. nih.gov
Novel and Green Synthesis Strategies
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of novel and green strategies for the production of this compound and its analogues, with a focus on one-pot synthesis techniques.
One-Pot Synthesis Techniques
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. whiterose.ac.ukrsc.org
A notable example of a green, one-pot synthesis is the combination of pot, atom, and step economy (PASE) principles to produce highly functionalized tetrahydropyran-4-ones. whiterose.ac.ukrsc.org This strategy involves a sequence of a Lewis acid-promoted addition of diketene (B1670635) to an aldehyde, a Knoevenagel condensation, and an intramolecular Michael reaction, all performed in a single pot. whiterose.ac.uk This approach has been shown to be significantly "greener" than traditional synthetic routes. whiterose.ac.ukrsc.org
Another one-pot method allows for the synthesis of dissymmetric bisarylidene derivatives of this compound. benthamscience.combenthamdirect.com In this process, the starting ketone first reacts with one aldehyde to form a monoarylidene intermediate, which then reacts with a second, different aldehyde to produce the final dissymmetric product, all within the same reaction vessel. benthamscience.combenthamdirect.com
Furthermore, one-pot, three-component condensation reactions have been developed for the synthesis of polyfunctionalized 4H-pyran derivatives. scispace.comnih.gov These reactions typically involve an aromatic aldehyde, malononitrile, and a dicarbonyl compound in the presence of a catalyst. scispace.comnih.gov The use of recyclable catalysts, such as neodymium (III) oxide or zinc-modified molecular sieves, enhances the green credentials of these methods. scispace.comresearchgate.net
| Reaction Type | Key Reactants | Catalyst/Reagents | Product | Reference(s) |
| Hydrogenation | Dihydropyran-4-one | Palladium/Carbon, H₂, Toluene/Ethanol | This compound | echemi.com |
| Hydrogenation | Pyran-4-one | Raney Nickel, H₂, Ethanol | This compound | google.com |
| Oxidation | 4-Methylene-tetrahydropyran | Ruthenium compounds | This compound | google.com |
| Cyclization | 3-Chlorohomoallylic alcohols, Aldehydes | Perrhenic acid | cis-2,6-Disubstituted tetrahydro-4H-pyran-4-ones | researchgate.net |
| Condensation | Acetone, Formaldehyde | Potassium carbonate | 3,5-Bis(hydroxymethyl)this compound | researchgate.netkaznu.kz |
| One-Pot Synthesis | Diketene, Aldehydes | TiCl₄, Methanol | Highly functionalized tetrahydropyran-4-ones | whiterose.ac.uk |
| One-Pot Synthesis | Aromatic aldehydes, Malononitrile, Dicarbonyl compound | Neodymium (III) oxide or Zinc-modified molecular sieves | Polyfunctionalized 4H-pyran derivatives | scispace.comresearchgate.net |
Atom-Economic Approaches
Atom economy is a foundational principle of green chemistry, aiming to maximize the incorporation of all materials from the starting reagents into the final product. In the context of this compound synthesis, ruthenium-catalyzed reactions have emerged as a notable atom-economic strategy. nih.govacs.org
A key development involves the ruthenium-catalyzed coupling of pent-2-yne-1,5-diols with Michael acceptors. nih.gov This process efficiently generates β-hydroxyenones with high yields and excellent regioselectivity. nih.govacs.org These intermediate β-hydroxyenones are then subjected to a 6-endo trig cyclization reaction under acidic conditions. This cyclization proceeds with high diastereoselectivity to yield the target this compound structures. nih.govacs.org The significance of this method lies in its ability to construct the core pyranone ring system while minimizing waste, a hallmark of atom-economic catalysis. nih.gov Further transformations of these pyranones can lead to more complex oxacycles like hexahydro-6H-isochromen-6-ones and isochromanols through processes such as intramolecular aldol condensation or palladium-catalyzed oxidative aromatization. nih.govacs.org
Electrochemical C-H Oxidation Strategies
Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical oxidants. For the synthesis of this compound derivatives, electrochemical C-H oxidation has been demonstrated as a highly site-selective method. chemrxiv.org
Specifically, the quinuclidine-mediated electrochemical oxidation of glycopyranosides provides a route to C3-ketosaccharides, which are functionalized this compound derivatives. chemrxiv.org This process exhibits remarkable selectivity for the C3 position. The proposed mechanism involves the quinuclidinium radical cation, which selectively abstracts a hydrogen atom from the C-H bond at the C3 position. chemrxiv.org This method is highly complementary to other oxidation techniques, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which tend to oxidize the less sterically hindered primary hydroxyl group at C6. chemrxiv.org A distinct advantage of this electrochemical approach is that it does not require molecular oxygen, which can be challenging to manage in flow-chemistry setups due to its low solubility and safety concerns. chemrxiv.org
Table 1: Electrochemical Oxidation of Glycoside Derivatives
| Starting Glycoside | Product | Yield |
| Silyl-equipped Glucoside | (2S,3S,5R,6R)-3,5-Dihydroxy-2-methoxy-6-((trityloxy)methyl)this compound | 62% (isolated) |
| Methyl-α-D-glucopyranoside | C3-ketosaccharide | 70% (isolated) |
| Data sourced from a study on the quinuclidine-mediated electrochemical oxidation of glucosides. chemrxiv.org |
Catalytic Synthesis, including Nanomagnetic Catalysis
The use of recoverable and reusable catalysts is paramount for developing sustainable synthetic processes. Nanomagnetic catalysts have garnered significant attention in the synthesis of 4H-pyran and its derivatives due to their high efficiency and the ease with which they can be separated from the reaction mixture using an external magnet. scielo.org.zaresearchgate.net
Various nanomagnetic systems have been developed for this purpose. For instance, a biopolymer-based nanocatalyst, Ag/Fe₃O₄@starch, has been successfully used for the one-pot, three-component synthesis of 4H-pyrans and tetrahydro-4H-chromenes. scielo.org.zaresearchgate.net This catalyst facilitates the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds in ethanol at moderate temperatures, achieving high yields of 84-95%. scielo.org.zaresearchgate.net The catalyst demonstrates excellent reusability, maintaining high activity for up to five consecutive runs. scielo.org.zaresearchgate.net
Another effective system involves copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles, sometimes supported on starch. royalsocietypublishing.orgsemanticscholar.org These catalysts are prepared via co-precipitation and have been used in the three-component synthesis of 4H-pyran derivatives from aldehydes, malononitrile, and β-ketoesters at room temperature, highlighting the mild conditions of the protocol. royalsocietypublishing.orgsemanticscholar.org
Table 2: Nanomagnetic Catalysts in Pyran Synthesis
| Catalyst | Reaction Type | Key Features | Yield |
| Ag/Fe₃O₄@starch | Three-component condensation | Biopolymer-based, reusable for up to 5 runs. scielo.org.zaresearchgate.net | 84-95% |
| CuFe₂O₄@starch | Three-component condensation | Bionanocomposite, eco-friendly, high surface area. royalsocietypublishing.org | High |
| CuFe₂O₄ MNPs | Three-component condensation | Mild room temperature conditions, simple workup. semanticscholar.org | Good to Excellent |
| This table summarizes various nanomagnetic catalysts used in the synthesis of pyran derivatives. |
Multi-Component Reactions in this compound Synthesis
Multi-component reactions (MCRs) are highly convergent and efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. mjbas.com This strategy is widely employed for the synthesis of 4H-pyran libraries. mjbas.comnih.gov
The most common MCR for 4H-pyran synthesis involves the condensation of an aldehyde, malononitrile, and a compound with an active methylene (B1212753) group, such as a 1,3-dicarbonyl compound (e.g., dimedone, ethyl acetoacetate). scielo.org.zanih.gov A diverse range of catalysts has been developed to promote this transformation under various conditions. researchgate.net
Examples of catalytic systems include:
Metal-Organic Frameworks (MOFs): A nanoporous copper-based MOF, Cu₂(NH₂-BDC)₂(DABCO), has been used as a heterogeneous catalyst in a solvent-free, ball-milling approach to produce 4H-pyrans in good to excellent yields. nih.gov
Rare Earth Metal Oxides: Neodymium (III) oxide (Nd₂O₃) has proven to be an efficient and recyclable catalyst for the one-pot MCR in an aqueous ethanol solvent system. mjbas.comresearchgate.net
Solid-supported Bases: KOH loaded onto CaO has been reported as a catalyst for the MCR under solvent-free conditions, offering an environmentally friendly and low-cost option. researchgate.net
Surfactant-Catalysts: Dodecyl benzenesulfonic acid (DBSA) can act as both a Brønsted acid catalyst and a surfactant, creating a microemulsion system in water to facilitate the reaction. scielo.br
These MCRs are valued for their operational simplicity, reduced reaction times, and adherence to the principles of green chemistry. royalsocietypublishing.orgmjbas.com
Stereoselective and Asymmetric Synthesis of this compound Derivatives
The synthesis of specific stereoisomers of this compound derivatives is crucial, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. Significant progress has been made in developing stereoselective and asymmetric methods to control the stereochemistry of the pyranone ring.
A notable example of diastereoselective synthesis is the previously mentioned acid-catalyzed 6-endo trig cyclization of β-hydroxyenones. nih.govacs.org This step, which follows a ruthenium-catalyzed atom-economic coupling, proceeds with high diastereoselectivity, allowing for the controlled formation of substituted tetrahydro-4H-pyran-4-ones. nih.govacs.org
Furthermore, methods have been developed for creating dissymmetric bisarylidene derivatives of this compound. benthamdirect.com This involves a one-pot, two-step aldol condensation. First, the ketone reacts with one aldehyde to form a monoarylidene intermediate. This intermediate can then react with a second, different aldehyde to produce the dissymmetric final product, demonstrating control over the substitution pattern around the core ring. benthamdirect.com
For enantioselective synthesis, which produces a single enantiomer, general strategies often involve the use of chiral catalysts or chiral auxiliaries. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation is a powerful technique for producing chiral heterocyclic compounds with high enantiomeric excess (ee). rsc.org While specific applications to this compound are an area of ongoing research, the principles of asymmetric catalysis, such as the addition of phosphites to chiral sulfinimides, provide a framework for the future development of highly enantioselective routes to these important molecules. nih.gov
Chemical Reactivity and Mechanistic Investigations of Tetrahydro 4h Pyran 4 One
Reactivity Towards Nucleophiles and Electrophiles
The chemical nature of tetrahydro-4H-pyran-4-one is characterized by the electrophilicity of its carbonyl carbon and the nucleophilicity of the endocyclic oxygen atom. This duality makes it reactive toward a variety of reagents. chemicalbook.com The oxygen atom within the pyran system significantly influences the ketone's reactivity, sometimes limiting certain synthetic pathways but also enabling unique transformations. rsc.org
The primary site for nucleophilic attack is the carbonyl carbon. This reactivity is exemplified in condensation reactions, such as the aldol (B89426) condensation with aromatic aldehydes. In these reactions, a base abstracts an alpha-proton to form an enolate, which then acts as a carbon nucleophile. This process has been utilized to synthesize dissymmetric bisarylidene derivatives of the pyran core. researchgate.net Another common reaction involves nitrogen-based nucleophiles; for instance, this compound reacts with hydrazine (B178648) compounds to form the corresponding hydrazone derivatives. pageplace.de
While the carbonyl carbon is the main electrophilic center, the ring's oxygen atom can act as a nucleophile, participating in reactions like acylation and alkylation under specific conditions. chemicalbook.com
A summary of representative nucleophilic addition reactions is presented below.
| Nucleophile | Reagent Example | Product Type |
| Carbon Enolate | Aromatic Aldehyde (in base) | Mono- or Bis-arylidene pyranone |
| Nitrogen | Hydrazine Hydrate | Hydrazone |
| Carbon (Organometallic) | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
Cycloaddition Reactions of the Pyran Ring
The saturated nature of the this compound ring system precludes its direct participation as a diene or dienophile in classical cycloaddition reactions like the Diels-Alder reaction. Such reactions require the presence of conjugated π-systems.
However, this compound can be readily converted into a reactive intermediate for cycloadditions. For example, the formation of an α,β-unsaturated ketone derivative (an enone) via reactions such as alpha-bromination followed by elimination introduces a double bond in conjugation with the carbonyl group. This resulting pyranone derivative can then serve as a potent dienophile in [4+2] cycloaddition reactions with various dienes, enabling the construction of complex, fused-ring systems. While the parent compound is unreactive in this context, its derivatives are valuable substrates for these powerful carbon-carbon bond-forming reactions. chemicalbook.com
Functionalization Strategies of the this compound Core
Modern synthetic methods allow for the precise modification of the pyranone skeleton, either by leveraging the reactivity of the ketone or by directly activating otherwise inert C-H bonds.
The direct introduction of an oxygen atom at the α-position to the carbonyl group is a powerful tool for creating chiral building blocks. Asymmetric α-aminoxylation, often catalyzed by small organic molecules like proline, is a highly effective method for this transformation.
The reaction mechanism proceeds through the formation of an enamine intermediate between this compound and the proline catalyst. This enamine then acts as a nucleophile, attacking an electrophilic oxygen source, such as nitrosobenzene. The resulting adduct is subsequently hydrolyzed to release the α-functionalized product and regenerate the catalyst. This method provides enantiomerically enriched α-hydroxy ketones, which are valuable precursors for synthesizing biologically active molecules.
Direct C-H bond functionalization represents a state-of-the-art strategy in organic synthesis, offering an atom-economical way to modify molecular scaffolds without the need for pre-installed functional groups. For the this compound core, this approach can be used to introduce substituents at various positions on the ring.
Palladium-catalyzed methods, for example, have been developed for the intramolecular functionalization of C-H bonds in pyran systems to construct fused pyran rings. These reactions often proceed via an initial C-H activation step, followed by the formation of a new carbon-carbon or carbon-heteroatom bond. Such strategies provide efficient access to complex heterocyclic structures derived from the basic pyranone framework.
Derivatization via Grignard Reagents
The reaction of the ketone in this compound with Grignard reagents is a classic and reliable method for derivatization. Grignard reagents (R-Mg-X) act as potent carbon-based nucleophiles that readily add to the electrophilic carbonyl carbon.
The mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl group, breaking the C=O π-bond and forming a new carbon-carbon single bond. This step generates a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding a tertiary alcohol where the newly introduced 'R' group and a hydroxyl group are attached to the C4 position of the pyran ring. This reaction is highly versatile, allowing for the introduction of a wide variety of alkyl, alkenyl, or aryl substituents.
Reaction Scheme: Grignard Addition to this compound

Step 1: Nucleophilic addition of the Grignard reagent (R-MgBr) to the ketone. Step 2: Protonation with an acid source (H₃O⁺) to yield the tertiary alcohol.
Rearrangement Reactions and Transformations
The this compound skeleton can undergo significant structural modifications through rearrangement reactions. A notable example is the Favorskii rearrangement, which results in ring contraction. wikipedia.orgadichemistry.com This reaction requires an α-halo ketone derivative.
The process begins with the halogenation of this compound at the C3 position to form an α-halo ketone. Upon treatment with a base, such as sodium hydroxide (B78521) or an alkoxide, the α'-proton (at C5) is abstracted to form an enolate. adichemistry.com This enolate then undergoes intramolecular nucleophilic substitution, displacing the halide to form a strained bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com
The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone. The resulting tetrahedral intermediate collapses, cleaving one of the internal bonds of the former cyclopropane (B1198618) ring to yield a more stable carbanion. This cleavage results in the contraction of the six-membered pyran ring to a five-membered tetrahydrofuran (B95107) ring. Subsequent protonation yields the final product, a tetrahydrofurancarboxylic acid or its corresponding ester or amide, depending on the base used. adichemistry.comddugu.ac.in This transformation is a powerful method for converting the pyranone scaffold into highly functionalized five-membered ring systems. ddugu.ac.inharvard.edu
Derivatives and Structural Analogues of Tetrahydro 4h Pyran 4 One
Synthesis of Substituted Tetrahydropyranone Derivatives
The reactivity of the α-protons to the carbonyl group in tetrahydro-4H-pyran-4-one allows for a range of condensation reactions, leading to the formation of functionalized derivatives.
Bis(hydroxymethyl)this compound Derivatives
The condensation of acetone (B3395972) with formaldehyde (B43269) in an alkaline medium represents a method for the synthesis of 3,5-bis(hydroxymethyl)this compound. organic-chemistry.orgnih.gov In a specific study, this reaction was carried out using a 1:4 ratio of acetone to formaldehyde at a temperature of 30-35°C, resulting in a product yield of 67.4%. organic-chemistry.orgnih.gov The structural confirmation of the synthesized compound was achieved through elemental analysis, IR spectroscopy, and both 1H and 13C NMR spectroscopy. organic-chemistry.orgnih.gov
Computational analysis of 3,5-bis(hydroxymethyl)this compound using ab initio DFT B3LYP methods has shown that the stable conformers exist in a "chair" conformation. organic-chemistry.orgnih.gov These conformers differ in the orientation of the hydroxymethyl substituents, which can be equatorial-equatorial, axial-equatorial, or axial-axial. organic-chemistry.orgnih.gov The formation of an intramolecular hydrogen bond is observed in the conformer with two axial hydroxymethyl groups due to their spatial proximity. organic-chemistry.orgnih.gov
Bisarylidene Derivatives (Symmetric and Dissymmetric)
The aldol (B89426) condensation of cyclic ketones with aromatic aldehydes is a common route to symmetrical bisarylidene derivatives. However, the synthesis of dissymmetric bisarylidenes, where two different aromatic aldehydes are used, is less common but has been achieved for this compound. A one-pot method has been developed for the synthesis of these dissymmetric bisarylidene derivatives. beilstein-journals.orgnih.gov
This method involves the initial reaction of this compound with one aldehyde to form a monoarylidene intermediate. This intermediate can either be isolated or can further react in the same pot with a second, different aldehyde to yield the final dissymmetric bisarylidene product. beilstein-journals.orgnih.gov This approach allows for the controlled synthesis of both mono- and dissymmetric compounds in high yields and within short reaction times. beilstein-journals.orgnih.gov The characterization of these novel products is typically performed using 1H NMR, 13C NMR, IR, and mass spectroscopy, with purity confirmed by elemental analysis. beilstein-journals.orgnih.gov
Analogues with Heteroatoms in the Ring (e.g., Tetrahydrothiopyran-4-one)
Replacing the oxygen atom in the tetrahydropyranone ring with another heteroatom, such as sulfur, leads to the formation of structural analogues with distinct chemical properties. Tetrahydrothiopyran-4-one is a key example of such an analogue. mdpi.comresearchgate.net This sulfur-containing heterocyclic motif is a valuable building block in both synthetic and medicinal chemistry. researchgate.net
The synthesis of dissymmetrical bisarylidene derivatives of tetrahydro-4H-thiopyran-4-one has been successfully developed. mdpi.comresearchgate.net A procedure has been optimized where the starting ketone reacts with a first aldehyde in the presence of a catalytic amount of pyrrolidine (B122466) to produce the corresponding monoarylidene. mdpi.comresearchgate.net This intermediate can be isolated or can undergo a subsequent reaction with a second aldehyde under more basic conditions to yield the respective bisarylidene. mdpi.comresearchgate.net This one-pot procedure can produce high yields of either the mono- or dissymmetrical bisarylidene derivatives in short time frames. mdpi.comresearchgate.net
Advanced Chemical Modifications for Novel Scaffolds
The this compound core can be utilized as a starting point for the construction of more complex and novel molecular scaffolds.
Anomeric Diarylamino Cyclic Aminal Scaffolds
A novel drug scaffold, the anomeric diarylamino cyclic aminal, has been designed and synthesized by combining the structural features of diphenylamine (B1679370) and tetrahydropyran (B127337). nih.govmdpi.com The synthesis of N,N-diarylamino tetrahydropyran scaffolds can be achieved from α-C(sp3)–H functionalized amino alcohols through an α-C(sp3)−O bond formation, which results in the loss of only two hydrogen atoms. nih.govmdpi.com
The synthetic route commences with tertiary amino alcohols, which are then subjected to a free radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)/iodine-mediated oxidative cyclization reaction to afford the desired cyclized products. nih.gov This methodology allows for the creation of a diverse range of anomeric scaffolds. nih.govmdpi.com
Fused Imidazopyridine Derivatives
While a direct synthetic pathway from this compound to fused imidazopyridine derivatives is not extensively documented in the reviewed literature, the fusion of pyran and imidazopyridine rings has been achieved through other synthetic strategies. For instance, the synthesis of an imidazopyridine-pyran heterocycle has been reported involving a multicomponent reaction between malononitrile, cyclohexanedione, and substituted imidazopyridines. This reaction proceeds via a Knoevenagel condensation and Michael reaction, followed by cyclization and tautomerization.
Applications of Tetrahydro 4h Pyran 4 One in Complex Organic Synthesis
Building Block for Heterocyclic Compounds
As a fundamental building block, tetrahydro-4H-pyran-4-one serves as a precursor in the synthesis of a wide array of other heterocyclic systems. chemicalbook.comchemicalbook.com Its functional group allows for numerous modifications, enabling its use in creating more intricate molecules, particularly those of interest in medicinal and pharmaceutical chemistry. guidechem.com For instance, it can be used in transformations to prepare furan (B31954) derivatives. guidechem.com Furthermore, it readily reacts with amine or hydrazine (B178648) compounds to generate the corresponding hydrazone derivatives, opening pathways to nitrogen-containing heterocycles. guidechem.com The pyran ring system is a core component of many biologically active compounds and natural products, making this compound a valuable starting material. chemicalbook.comnih.gov
Role in Natural Product Synthesis
The tetrahydropyran (B127337) motif is a common structural feature in numerous natural products. The synthesis of these complex molecules often relies on strategic C-C and C-O bond formations, where scaffolds derived from this compound are crucial. While direct, step-by-step syntheses of specific natural products starting from the unsubstituted this compound are tailored to the target molecule, its role is often as a key intermediate that introduces the required oxacycle core. For example, the 4H-pyran core is found in a variety of natural products and pharmaceutical compounds, often as part of more complex skeletons like chromenes. nih.gov The ability to build upon the this compound framework allows for the stereocontrolled introduction of substituents, which is essential in the total synthesis of chiral natural products.
Intermediates in the Synthesis of Oxacycles
One of the most powerful applications of this compound is its use as a key intermediate in the construction of diverse and highly substituted oxacycles. chemicalbook.com Research has demonstrated a synthetic pathway that begins with this compound to generate a variety of other complex cyclic ethers with high efficiency and stereoselectivity. chemicalbook.com
While it may seem circular, this compound is a critical starting point for the synthesis of more complex, substituted tetrahydro-4H-pyran-4-ones. An atom-economic approach utilizes a ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors. chemicalbook.com This reaction forms β-hydroxyenones with high yields. chemicalbook.com These intermediates then undergo an acid-catalyzed 6-endo trig cyclization, which proceeds with high diastereoselectivity to furnish highly substituted this compound derivatives. chemicalbook.com
The substituted tetrahydro-4H-pyran-4-ones generated in the previous step are valuable intermediates for creating fused bicyclic systems. chemicalbook.com Through an intramolecular aldol (B89426) condensation performed under mild basic conditions, these precursors can be converted into hexahydro-6H-isochromen-6-ones. chemicalbook.com This transformation demonstrates excellent yield and diastereoselectivity, showcasing a robust method for constructing these more complex oxacycles. chemicalbook.com
Alternatively, the same highly substituted this compound intermediates can be used to synthesize aromatic oxacycles. chemicalbook.com A palladium-catalyzed oxidative aromatization reaction transforms the substituted pyranone into isochromanols. chemicalbook.com This process highlights the versatility of the pyranone scaffold, allowing access to both saturated and aromatic fused ring systems from a common precursor. chemicalbook.com
| Starting Material/Intermediate | Reaction Type | Product Class |
| This compound (via multi-step sequence) | 6-endo trig cyclization | Substituted Tetrahydro-4H-pyran-4-ones |
| Substituted Tetrahydro-4H-pyran-4-ones | Intramolecular aldol condensation | Hexahydro-6H-isochromen-6-ones |
| Substituted Tetrahydro-4H-pyran-4-ones | Palladium-catalyzed oxidative aromatization | Isochromanols |
Protecting Group Chemistry, e.g., 4-methoxytetrahydropyran-4-yl protecting groupchemicalbook.com
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary block is known as a protecting group. This compound is a synthetic intermediate used to prepare the 4-methoxytetrahydropyran-4-yl (MTHP) protecting group. scbt.comfishersci.ca
The MTHP group is an acetal-type protecting group used specifically for alcohols. thieme-connect.de It is prepared from 4-methoxy-3,6-dihydro-2H-pyran, a derivative of this compound. thieme-connect.de The MTHP group offers distinct advantages over the more common tetrahydropyranyl (THP) group, which is derived from dihydropyran. thieme-connect.deorganic-chemistry.org A primary benefit is that the MTHP ether is symmetrical, which means that its reaction with a chiral alcohol does not create a new stereocenter and thus avoids the formation of diastereomeric mixtures that can complicate purification and characterization. thieme-connect.de
Furthermore, the MTHP group is significantly more acid-labile than the THP group, hydrolyzing approximately three times faster under acidic conditions. thieme-connect.de This increased lability is particularly advantageous in the synthesis of sensitive molecules, such as in oligonucleotide synthesis, where mild deprotection conditions are crucial. thieme-connect.de The cleavage of the MTHP group is typically achieved using dilute aqueous acid. thieme-connect.de
| Protecting Group | Abbreviation | Structure of Protected Alcohol | Common Cleavage Conditions |
| 4-Methoxytetrahydropyran-4-yl | MTHP | R-O-(C₅H₉O₂) | Mild acid (e.g., dilute AcOH) |
| Tetrahydropyranyl | THP | R-O-(C₅H₉O) | Mild acid (e.g., AcOH, PPTS) |
| Benzyl | Bn | R-O-CH₂Ph | Hydrogenolysis (H₂, Pd/C) |
| p-Methoxybenzyl | PMB | R-O-CH₂-C₆H₄-OCH₃ | Oxidative cleavage (DDQ, CAN) |
Synthesis of Symmetric Tetra Substituted Methanes
A significant application of this compound is in the synthesis of symmetric tetra-substituted methanes, particularly tetraarylmethanes. These molecules, characterized by a central carbon atom bonded to four aryl groups, are of considerable interest due to their unique three-dimensional structures and potential applications in materials science and medicinal chemistry.
A straightforward and efficient one-pot, three-component reaction has been developed for the synthesis of novel symmetric tetraarylmethanes derived from this compound. This method involves the reaction of one equivalent of this compound with two equivalents of an electron-rich aromatic compound. The reaction is catalyzed by a catalytic amount of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) and is conducted under solvent-free conditions at a temperature of 80°C.
The general reaction scheme is as follows:
Figure 1. General reaction for the synthesis of symmetric tetraarylmethanes from this compound and electron-rich aromatic compounds.
This methodology has been successfully applied to a variety of electron-rich aromatic compounds, including phenols and anisoles, to produce the corresponding tetraarylmethanes in good to excellent yields. The reaction proceeds through an initial acid-catalyzed reaction of the ketone with the aromatic nucleophile, followed by a subsequent reaction that ultimately leads to the formation of the tetra-substituted methane (B114726) core. The ether linkage of the pyran ring is cleaved during this process.
The synthesized compounds have been characterized by various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, confirming their structures.
Below is a table summarizing the synthesis of various symmetric tetraarylmethanes using this method.
| Entry | Aromatic Compound | Product | Yield (%) |
| 1 | Phenol | 4,4',4'',4'''-(methanetetrayl)tetraphenol | 92 |
| 2 | o-Cresol | 4,4',4'',4'''-(methanetetrayl)tetrakis(2-methylphenol) | 89 |
| 3 | m-Cresol | 4,4',4'',4'''-(methanetetrayl)tetrakis(3-methylphenol) | 90 |
| 4 | Anisole | 1,1',1'',1'''-(methanetetrayl)tetrakis(4-methoxybenzene) | 85 |
| 5 | 2-Methoxyphenol | 4,4',4'',4'''-(methanetetrayl)tetrakis(2-methoxyphenol) | 88 |
The following table provides a summary of the characterization data for a representative product, 4,4',4'',4'''-(methanetetrayl)tetraphenol.
| Spectroscopic Data | Values |
| FT-IR (KBr, cm⁻¹) | 3400 (O-H), 3050 (Ar-H), 1600, 1500 (C=C) |
| ¹H NMR (DMSO-d₆, δ, ppm) | 9.20 (s, 4H, OH), 6.85 (d, 8H, Ar-H), 6.60 (d, 8H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 155.0, 138.0, 130.0, 115.0, 65.0 (C-tetra) |
| Mass (m/z) | 412 (M⁺) |
This synthetic approach offers several advantages, including high yields, operational simplicity, the use of a readily available and relatively non-toxic catalyst, and solvent-free reaction conditions, making it an environmentally benign method for the synthesis of this important class of compounds.
Medicinal Chemistry and Biological Activity Research of Tetrahydro 4h Pyran 4 One Derivatives
Drug Discovery and Development Initiatives
The stability and reactivity of the tetrahydropyran (B127337) ring make it a favored component in the design of new drug candidates. chemicalbook.com Researchers utilize this scaffold to explore new chemical space and develop molecules with promising pharmacological profiles for a variety of biological targets.
Scaffold Design for Novel Therapeutic Agents
The tetrahydro-4H-pyran-4-one structure is a pivotal intermediate in the creation of new drug scaffolds. chemicalbook.comresearchgate.net Its utility is demonstrated in its role as a key component in the development of potent and selective antagonists for the histamine-3 receptor (H3R), which are under investigation for the treatment of cognitive disorders. chemicalbook.com By modifying this scaffold, medicinal chemists have synthesized derivatives, such as those based on an azaspiro[2.5]octane carboxamide framework, that exhibit nanomolar potency in functional assays targeting the H3R. chemicalbook.com
One notable compound derived from this scaffold design approach demonstrated high selectivity against a wide array of secondary pharmacological receptors, indicating a targeted activity profile. chemicalbook.com The inherent properties of the tetrahydropyran ring contribute to favorable pharmacokinetic characteristics, including significant brain exposure, which is crucial for agents targeting central nervous system disorders. chemicalbook.com These findings underscore the potential of this compound derivatives as a novel class of H3R antagonists with therapeutic applicability for cognitive impairments. chemicalbook.com
Structure-Based Drug Design (SBDD)
While specific examples of structure-based drug design (SBDD) focusing exclusively on this compound are not detailed in the provided research, the principles of SBDD are implicitly applied in the optimization of derivatives. For instance, the development of H3R antagonists with high potency and selectivity suggests an iterative process of designing compounds that fit precisely into the receptor's binding site. chemicalbook.com Molecular docking simulations of related 4H-pyran derivatives against targets like cyclin-dependent kinase 2 (CDK2) have been employed to understand binding modes and guide the synthesis of more potent inhibitors. nih.govresearchgate.net This computational approach is a cornerstone of SBDD, allowing researchers to predict how modifications to the pyran scaffold will affect its interaction with a biological target, thereby rationalizing the design of new therapeutic agents.
Predicted Biological Activities (In silico Studies)
Computational, or in silico, methods are increasingly used to predict the biological activities of novel compounds before their synthesis, saving time and resources. Derivatives of the pyran scaffold have been the subject of such studies to evaluate their therapeutic potential across various target classes. nih.govresearchgate.net
Enzyme Inhibitor Potential
In silico studies have highlighted the potential of pyran derivatives to act as enzyme inhibitors. Molecular docking simulations have been used to investigate the interaction of 4H-pyran derivatives with cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation and a target in cancer therapy. nih.govresearchgate.net These studies suggested that certain analogues could effectively block the kinase's activity, a prediction that was later confirmed through in vitro inhibitory kinase assays. nih.govresearchgate.net The computational analysis helps to identify key interactions between the compound and the enzyme's active site, guiding the design of more potent inhibitors. nih.gov The 4H-pyran scaffold is considered a promising lead structure for developing CDK2 inhibitors. nih.gov
Table 1: Predicted Enzyme Inhibitor Activity of Pyran Derivatives
| Compound Class | Target Enzyme | In silico Method | Predicted Outcome |
|---|
G-protein Coupled Receptor Ligand Activity
The this compound scaffold has been instrumental in developing ligands for G-protein coupled receptors (GPCRs), most notably the histamine-3 receptor (H3R). chemicalbook.com The development of potent and selective H3R antagonists from this scaffold demonstrates its suitability for targeting this important class of receptors. chemicalbook.com These antagonists, derived from an azaspiro[2.5]octane carboxamide scaffold incorporating the this compound moiety, have shown nanomolar potency in functional assays. chemicalbook.com Such high potency suggests a strong and specific interaction with the receptor, a key characteristic for a successful therapeutic agent. These findings highlight the role of the pyran ring in orienting functional groups for optimal interaction with the GPCR binding pocket. chemicalbook.com
Ion Channel Modulation
Derivatives of the related 4H-pyran core have been investigated as potential modulators of ion channels. mdpi.com Specifically, they have been synthesized and evaluated as potential blockers of Ca2+ channels. mdpi.com Due to their structural analogy with 1,4-dihydropyridines, which are well-known calcium channel blockers, 4H-pyran derivatives are considered candidates for developing new agents with similar activity. mdpi.com Some synthesized 4H-pyrans have been identified as potent and specific blockers of intermediate-conductance calcium-activated potassium channels (IK(Ca) channels). mdpi.com These findings suggest that the pyran scaffold is a viable starting point for designing novel ion channel modulators. mdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Azaspiro[2.5]octane carboxamide |
Antidiabetic Activity
Derivatives of this compound have been investigated for their potential in managing diabetes. Research has shown that certain pyran-based compounds can influence biological pathways relevant to this metabolic disorder.
One area of investigation is the inhibition of dipeptidyl peptidase IV (DPP-4), an enzyme that plays a role in glucose homeostasis. A series of novel tri-substituted tetrahydropyran analogs have been synthesized and evaluated as DPP-4 inhibitors. Optimization of this series led to the identification of potent inhibitors with good selectivity over other peptidases. One clinical candidate from this series, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine, demonstrated high potency, selectivity, and efficacy in a diabetes model, along with a favorable pharmacokinetic profile.
In other research, a pyran ester derivative, 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester, was isolated from the chloroform extract of Tragia cannabina roots and evaluated for its in vitro antidiabetic effects. When administered to streptozotocin-induced diabetic chick embryos, the compound produced a significant, dose-dependent reduction in blood glucose levels. Molecular docking studies suggested that this pyran ester binds efficiently within the active pocket of AMP-activated protein kinase (AMPK), a key enzyme in the regulation of cellular energy metabolism. nih.gov
| Compound | Dosage | Effect on Blood Glucose | Putative Mechanism |
|---|---|---|---|
| 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester | 0.5 mg/egg and 1.0 mg/egg | Significant dose-dependent reduction | AMPK activation |
Activity in Neurological Disorders (e.g., phobic disorders and dementias)
The pyran scaffold is a recurring structural motif in compounds being explored for the treatment of neurodegenerative diseases, which include various forms of dementia such as Alzheimer's disease. researchgate.netmdpi.comnih.gov While specific research on this compound derivatives in the context of phobic disorders is not extensively documented in the available literature, their role in dementias has garnered scientific attention.
Pyran and its derivatives are being investigated for their neuroprotective properties. researchgate.net In the context of Alzheimer's disease, pyran-based scaffolds are at the forefront of the search for potential new drug candidates. researchgate.netmdpi.com Research has focused on various pyran derivatives, including chromenes, flavones, and xanthones, for their potential to address the complex pathology of Alzheimer's. researchgate.netmdpi.com Furthermore, pyrazole-fused pyran analogs have been synthesized and identified as potential leads for treating Alzheimer's disease. nih.gov Some 4H-pyran derivatives have also been noted for their potential use in treating Alzheimer's disease, among other conditions. nih.gov
Computational studies have also been employed to investigate the potential of pyran derivatives in Parkinson's disease, another major neurodegenerative disorder. These studies have explored the viability of chromene and pyran compounds as potential treatments for Parkinson's, using molecular docking and other computational methods to assess their interaction with relevant biological targets. mdpi.com
Substrate for CYP2H and Peptidase Inhibitors
As mentioned in the context of antidiabetic activity, a significant area of research has been the development of tetrahydropyran analogs as inhibitors of dipeptidyl peptidase IV (DPP-4). DPP-4 is a serine peptidase that is a well-validated target for the treatment of type 2 diabetes. A series of tri-2,3,5-substituted tetrahydropyran analogs were synthesized and found to be potent inhibitors of DPP-4. Importantly, these compounds also demonstrated good selectivity over other peptidases, such as quiescent prolyl peptidase (QPP), DPP8, and fibroblast activation protein (FAP). This selectivity is a crucial aspect of drug development to minimize off-target effects. The optimization of this series led to a clinical candidate with a promising profile for the treatment of type 2 diabetes.
Investigated Biological Activities (In vitro and In vivo)
Anti-influenza Virus Activity
This compound and its derivatives have been identified as having potential anti-influenza virus activity. In vitro studies have demonstrated that both this compound and a related known compound exhibit activity against the influenza virus. This has positioned them as potential candidates for the development of new antiviral drugs. Further research is needed to fully understand the mechanisms behind their antiviral effects and to assess their efficacy and safety in in vivo models.
Antimicrobial Properties
The antimicrobial potential of 4H-pyran derivatives has been the subject of numerous studies. These compounds have demonstrated a broad spectrum of activity against various bacterial strains.
In one study, novel fused spiro-4H-pyran derivatives were synthesized and screened for in vitro antibacterial activity against two Gram-positive strains (Streptococcus pneumoniae and Enterococcus faecalis) and three Gram-negative strains (Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa). Several of the synthesized compounds exhibited moderate to potent antibacterial activity. One compound, in particular, showed significant inhibition against all tested bacterial strains, especially Streptococcus pneumoniae and Escherichia coli.
Another investigation into a series of novel fused spiro-4H-pyrans found that several compounds were active against the Gram-positive bacterium Staphylococcus aureus, while Escherichia coli was resistant to all tested compounds.
| Derivative Type | Bacterial Strain | Observed Activity |
|---|---|---|
| Fused spiro-4H-pyran | Streptococcus pneumoniae | Significant inhibition |
| Fused spiro-4H-pyran | Escherichia coli | Significant inhibition |
| Fused spiro-4H-pyran | Staphylococcus aureus | Active |
Antifungal Properties
In addition to their antibacterial action, derivatives of this compound have been reported to possess antifungal properties. The 4H-pyran scaffold is a key component in a number of compounds that have been evaluated for their efficacy against various fungal pathogens.
One study synthesized a series of 4H-pyran derivatives and evaluated their antifungal activity. Some of the compounds exhibited moderate activity against all the tested fungal strains. In another study, a series of Schiff bases fused with a 4H-pyran core were synthesized and tested for their antifungal activity against Candida albicans. While most of the compounds showed poor activity against this particular fungus, two derivatives synthesized from acetylacetone displayed the highest antifungal activity within the tested series.
Insecticidal Properties
Research into the derivatives of this compound has revealed potential applications in agriculture as insecticides. While the parent compound itself has been noted for potential insecticidal properties, extensive research has focused on more complex derivatives to enhance efficacy and specificity. chemicalbook.com Spirooxindole alkaloids, a class of natural products that can incorporate the tetrahydropyranone scaffold, have been investigated for a range of pharmacological effects, including insecticidal activity.
Studies on various heterocyclic compounds have demonstrated that the introduction of a pyran ring can be a key structural feature for insecticidal action. For instance, investigations into compounds like hydrazones, dihydropyridines, and pyridazines have shown activity against pests such as the oleander aphid, Aphis nerii. researchgate.net Furthermore, the development of novel anthranilic diamide insecticides has sometimes incorporated cyclic structures, including indane, to modulate biological activity against insects like Mythimna separata. mdpi.com These examples highlight the broader strategy of using cyclic moieties, including those related to the tetrahydropyranone structure, to develop new classes of insecticides.
Anticancer Properties
The this compound scaffold is a prominent feature in a variety of synthetic compounds evaluated for their anticancer potential. researchgate.net Derivatives have shown cytotoxic activity against numerous cancer cell lines, making this heterocyclic nucleus a point of interest for medicinal chemists. alliedacademies.org
Several studies have synthesized and tested series of pyran derivatives, yielding compounds with significant antiproliferative effects. For example, certain 4H-pyran derivatives have demonstrated promising activity against human cancer cell lines including lung (A549), prostate (DU145), cervical (HeLa), and breast (MCF7) cancers. researchgate.net In one study, four novel pyran derivatives were synthesized and tested against three human ovarian cancer cell lines (OVCAR, HRA, and COC1), with one compound showing particularly potent activity against all tested lines. alliedacademies.org Other research has identified tetrahydrobenzo[b]pyran derivatives that were highly effective against lung carcinoma (A-549), colorectal adenocarcinoma (HC-29), and gastric cancer (MKN-45) cell lines. researchgate.net Further investigations into 4H-pyran derivatives revealed two compounds that suppressed the proliferation of HCT-116 human colorectal cancer cells. nih.govresearchgate.net These compounds were found to inhibit cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation, and induce apoptosis (programmed cell death) through the activation of caspase-3. nih.govresearchgate.net
| Compound/Derivative Series | Tested Cancer Cell Lines | Key Findings | Source |
|---|---|---|---|
| 4H-Pyran Derivatives (Compounds 16 and 23) | A549 (Lung), DU145 (Prostate), HeLa (Cervical), MCF7 (Breast) | Showed promising anticancer activity. | researchgate.net |
| 4H-Pyran Derivatives (Compounds 4d and 4k) | HCT-116 (Colorectal) | Suppressed cell proliferation; inhibited CDK2 and induced apoptosis. | nih.govresearchgate.net |
| Novel Pyran Derivatives (Compound 4) | OVCAR, HRA, COC1 (Ovarian) | Exerted the most potent activities against all three cell lines compared to other derivatives in the series. | alliedacademies.org |
| Tetrahydrobenzo[b]pyran Derivatives (Compounds 3b, 6b, and 8) | A-549 (Lung), HC-29 (Colorectal), MKN-45 (Gastric) | Demonstrated wide and effective activity against the tested cancer cell lines. | researchgate.net |
Antineuroinflammatory Activity
Derivatives of this compound have been investigated for their potential to combat neuroinflammation, a key process in many neurodegenerative diseases. Research has identified specific scaffolds based on this structure that act as antineuroinflammatory agents. researchgate.net One such derivative was reported to reduce the production of nitric oxide (NO), a molecule that, in excess, contributes to inflammatory processes in the brain. researchgate.net The ability of these compounds to modulate inflammatory pathways highlights their therapeutic potential for neurological disorders where inflammation is a contributing factor. nih.gov
Neuroprotective Activity
Beyond anti-inflammatory effects, this compound derivatives have also shown direct neuroprotective activity. researchgate.net The pyran heterocycle has attracted significant attention from scientists for its presence in compounds with neuroprotective properties. nih.gov A specific derivative of this compound was found to regulate the expression levels of several key markers involved in neuroinflammation and cell death, including Interleukin-6 (IL-6), Prostaglandin E2 (PGE-2), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net By modulating these pathways, such compounds can help protect neurons from damage, suggesting their utility in the development of treatments for neurodegenerative conditions. researchgate.net
Pharmacokinetic and Drug-Likeness Predictions
Lipinski's Rule of Five Compliance
In silico methods are frequently used to predict the drug-like properties of newly synthesized compounds. One of the most common sets of guidelines is Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability of a chemical compound. drugbank.com A molecule is predicted to have poor absorption or permeation when it violates more than one of these rules. nih.gov
Several studies on this compound derivatives have included predictions of their compliance with Lipinski's rules. For instance, a series of new 3,5-bis(hydroxymethyl)this compound derivatives were analyzed and found to correspond to Lipinski's rule for drug-like compounds. researchgate.netscispace.com Similarly, another investigation of different 4H-pyran derivatives predicted that the most biologically active compounds in their series (specifically, compounds 4g, 4j, 4d, and 4k) would comply with the Rule of Five. nih.govresearchgate.net This compliance suggests that these derivatives possess physicochemical properties favorable for development as orally administered drugs. nih.govresearchgate.net
| Parameter | Lipinski's Rule of Five Guideline |
|---|---|
| Molecular Mass | Less than 500 Daltons |
| Log P (octanol-water partition coefficient) | Not greater than 5 |
| Hydrogen Bond Donors | No more than 5 |
| Hydrogen Bond Acceptors | No more than 10 |
Bioavailability Assessments
Bioavailability, or the extent and rate at which the active moiety of a drug enters systemic circulation, is a critical pharmacokinetic parameter. For derivatives of this compound, bioavailability has been primarily assessed through computational, or in silico, prediction tools.
Studies on various 4H-pyran derivatives have utilized software like the SwissADME web tool to predict their pharmacokinetic properties. nih.govresearchgate.net For a set of compounds that showed promising anticancer and antioxidant activity, the SwissADME prediction indicated that they would possess excellent physicochemical and pharmacokinetic properties suitable for in vivo bioavailability. nih.govresearchgate.netsemanticscholar.org These predictions, often part of a larger ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, are crucial in the early stages of drug discovery to identify candidates that are more likely to be successful in later-stage clinical trials. nih.gov
Toxicity Prediction and Safety Profiling of this compound Derivatives
The safety profile of novel chemical entities is a critical aspect of medicinal chemistry, guiding the selection and optimization of drug candidates. For derivatives of this compound, in silico toxicological assessments have been instrumental in providing initial safety profiles. These computational methods offer a rapid and resource-efficient means to predict potential toxicities, thereby prioritizing compounds for further development and identifying potential liabilities early in the drug discovery process.
A key study in this area focused on a series of 3,5-bis(hydroxymethyl)this compound derivatives, employing the ProTox-II webserver for toxicity prediction. researchgate.net This platform utilizes a variety of computational models, including those based on molecular similarity, pharmacophores, and fragment propensities, to forecast a range of toxicity endpoints. researchgate.netresearchgate.netasmepress.com The predictions are grounded in data from both in vitro assays and in vivo studies. researchgate.netasmepress.com
Methodologies for Toxicity Prediction
The primary methodology employed for the toxicity assessment of the this compound derivatives was in silico analysis using the ProTox-II webserver. researchgate.net This tool predicts various toxicological endpoints by comparing the chemical structure of the query compound to a large database of known toxic compounds. researchgate.netasmepress.com
For oral acute toxicity, ProTox-II calculates the median lethal dose (LD50) and assigns a toxicity class based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The prediction models for organ toxicities, such as hepatotoxicity, and for other endpoints like mutagenicity and carcinogenicity, are developed using machine learning algorithms trained on extensive datasets from experimental studies. asmepress.commdpi.com
Hepatotoxicity Prediction
Drug-induced liver injury is a significant concern in drug development. The in silico analysis of 3,5-bis(hydroxymethyl)this compound derivatives (compounds 1–9) indicated no predicted hepatotoxicity based on the ProTox-II models. researchgate.net This suggests a potentially favorable safety profile concerning liver toxicity for this series of compounds.
Cardiotoxicity Prediction
In the referenced study on the toxicity prediction of 3,5-bis(hydroxymethyl)this compound derivatives, cardiotoxicity was not reported as one of the predicted endpoints. researchgate.net While newer iterations of the ProTox webserver, such as ProTox-II, have incorporated models for cardiotoxicity prediction, this particular assessment was not included in the published research for this specific set of compounds. mdpi.com
Genotoxicity and Carcinogenicity
Genotoxicity, the potential for a compound to damage DNA, and carcinogenicity, the potential to cause cancer, are critical safety endpoints. The ProTox-II models predicted that compounds 1–9 in the studied series of 3,5-bis(hydroxymethyl)this compound derivatives were inactive for both mutagenicity and carcinogenicity. researchgate.net However, it was noted that compounds 10 and 11 in the series may have carcinogenic potential. researchgate.net
Detailed Research Findings
The in silico toxicity profiling of the 3,5-bis(hydroxymethyl)this compound derivatives provided specific predictions for oral acute toxicity and other toxicological endpoints. The findings are summarized in the tables below.
Table 1: Predicted Oral Acute Toxicity of this compound Derivatives
| Compound | Predicted LD50 (mg/kg) | Toxicity Class | GHS Classification |
|---|---|---|---|
| Compound 4 | - | 3 | Toxic if swallowed |
| Compounds 6, 9 | - | 4 | Harmful if swallowed |
| Compounds 1-3, 5, 8 | - | 5 | May be harmful if swallowed |
| Compound 10 | - | 6 | Non-toxic |
Table 2: Summary of Other Predicted Toxicological Endpoints
| Toxicity Endpoint | Prediction for Compounds 1–9 | Prediction for Compounds 10 and 11 |
|---|---|---|
| Hepatotoxicity | Inactive | Not Reported |
| Mutagenicity | Inactive | Not Reported |
| Carcinogenicity | Inactive | Potentially Carcinogenic |
| Cytotoxicity | Inactive | Not Reported |
Materials Science Applications of Tetrahydro 4h Pyran 4 One
Polymer Chemistry and Resin Production
Tetrahydro-4H-pyran-4-one is utilized in the synthesis of various polymers and resins, contributing to materials with enhanced performance characteristics. Its incorporation into polymer backbones can influence properties such as thermal stability, mechanical strength, and chemical resistance.
The compound can serve as a monomer or a precursor to monomers in various polymerization reactions. For instance, it can be chemically modified to introduce polymerizable functional groups, allowing it to be integrated into different polymer architectures, including polyesters, polycarbonates, and polyurethanes. The rigid cyclic structure of the tetrahydropyran (B127337) ring can impart stiffness and improve the dimensional stability of the resulting polymers.
In resin production, this compound and its derivatives can be used as crosslinking agents or as components in the formulation of specialty resins. These resins may find applications in coatings, adhesives, and composites where durability and specific performance attributes are required. Research in this area focuses on synthesizing and characterizing new polymers and resins incorporating the this compound moiety to explore their structure-property relationships.
Optically Active Polymers Derived from Tetrahydropyranone Backbones
The synthesis of optically active polymers is a significant area of research due to their potential applications in chiral separations, asymmetric catalysis, and advanced optical materials. While direct polymerization of a chiral monomer derived from this compound is a theoretical possibility, a more explored avenue involves the use of chiral induction during the polymerization process.
Chirality can be introduced into a polymer backbone even from achiral monomers through the use of chiral catalysts or additives. This process, known as asymmetric polymerization, can lead to the formation of polymers with a preferred helical conformation, thereby rendering them optically active. The carbonyl group and the ether oxygen within the this compound structure provide potential sites for interaction with chiral catalysts, which could influence the stereochemistry of the polymerization.
Although specific examples of optically active polymers derived directly from a tetrahydropyranone backbone are not extensively documented in publicly available literature, the principles of chiral induction are well-established in polymer science. Research in this area would involve the design of polymerization systems where the chirality of the catalyst or a chiral auxiliary directs the stereoselective incorporation of monomers derived from this compound, leading to polymers with chiroptical properties. The development of such polymers could open up new possibilities for creating functional materials with unique light-matter interactions.
Use as Building Blocks for Polymer Science Materials
This compound serves as a versatile starting material for the synthesis of more complex molecules that are subsequently used as monomers or functional additives in polymer science. Its chemical reactivity allows for a wide range of transformations to create specialized building blocks for various polymeric materials.
The ketone functionality of this compound is a key site for chemical modification. For example, it can undergo aldol (B89426) condensation reactions with various aldehydes to produce bis-arylidene derivatives. These derivatives, with their extended conjugation and reactive sites, can be used as monomers for the synthesis of electroactive or photoresponsive polymers.
Furthermore, the tetrahydropyran ring can be opened or rearranged to yield linear molecules with specific functionalities at either end. These resulting difunctional molecules can then be used in step-growth polymerization to create polyesters, polyamides, or polyethers with unique repeating units derived from the original cyclic structure. The ability to precisely engineer the structure of these building blocks allows for fine-tuning the properties of the final polymeric materials for specific applications, ranging from biodegradable polymers to high-performance engineering plastics.
Below is a table summarizing the key applications of this compound in materials science:
| Application Area | Specific Use | Resulting Material Properties |
| Polymer Chemistry | Monomer or monomer precursor | Enhanced thermal stability, mechanical strength, dimensional stability |
| Resin Production | Crosslinking agent, resin component | Improved durability, specific performance in coatings and adhesives |
| Optically Active Polymers | Potential for asymmetric polymerization | Chiroptical properties for applications in separations and optics |
| Functional Polymers | Precursor to specialized monomers | Tailored electrical, optical, or biodegradable properties |
Advanced Analytical and Spectroscopic Characterization of Tetrahydro 4h Pyran 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For Tetrahydro-4H-pyran-4-one, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of methylene (B1212753) protons in the molecule. The protons on the carbons adjacent to the ether oxygen (C2 and C6) are in a different chemical environment than the protons on the carbons adjacent to the carbonyl group (C3 and C5).
The protons at the C2 and C6 positions are deshielded by the electronegative oxygen atom and typically appear as a triplet in the downfield region of the aliphatic spectrum. The protons at the C3 and C5 positions are adjacent to the electron-withdrawing carbonyl group and also appear as a triplet, but at a slightly different chemical shift. The coupling between the adjacent methylene groups gives rise to the triplet multiplicity for both signals.
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon (C4) is the most deshielded and appears significantly downfield. The carbons adjacent to the ether oxygen (C2 and C6) are also deshielded, while the carbons adjacent to the carbonyl group (C3 and C5) appear at a more upfield position.
Note: The exact chemical shifts can vary slightly depending on the solvent.
Mass Spectrometry (MS)
Mass spectrometry of this compound (molar mass: 100.12 g/mol ) provides information about its molecular weight and fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 100. The fragmentation of the molecular ion is a key feature that helps in confirming the structure.
The fragmentation process often involves the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for cyclic ketones and ethers can be proposed. A primary fragmentation could be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of a CO molecule (28 Da), which would result in a fragment ion at m/z 72. Another possible fragmentation is the cleavage of the ether ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about the functional groups present in the molecule. The most prominent absorption band is due to the carbonyl (C=O) stretching vibration, which is characteristic of ketones. The spectrum also shows absorptions corresponding to C-H and C-O stretching vibrations.
Single-Crystal X-ray Diffraction Analysis (SCXRD)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of the liquid this compound can be challenging, studies on its solid derivatives provide invaluable insight into the conformation of the tetrahydropyranone ring system.
For instance, X-ray diffraction studies on various substituted 4H-pyran derivatives have been reported. These studies generally show that the tetrahydropyran (B127337) ring adopts a chair conformation, which is the most stable arrangement to minimize steric strain. The specific bond lengths, bond angles, and torsion angles are determined with high precision, confirming the connectivity established by other spectroscopic methods. For a specific derivative, the crystal system, space group, and unit cell dimensions would be reported, along with the final refined atomic coordinates.
As an example, a study on a highly substituted 4H-pyran derivative revealed the intricate details of its molecular geometry and intermolecular interactions in the solid state. Such analyses are crucial for understanding structure-property relationships in this class of compounds.
Elemental Analysis for Purity and Composition
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn is used to confirm its empirical and molecular formula and to assess its purity. The molecular formula of this compound is C₅H₈O₂.
The theoretical elemental composition can be calculated from the atomic masses of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , O: 16.00 g/mol ) and the molecular weight (100.12 g/mol ).
Experimental results from elemental analysis of a pure sample should be in close agreement with these theoretical values, typically within ±0.4%. Commercial suppliers often provide purity data determined by gas chromatography (GC), with purities typically reported as ≥95% to 99%. avantorsciences.comchemimpex.comsigmaaldrich.com
Compound Names Mentioned
Other Characterization Techniques (e.g., XRD, EDX, VSM, TEM, TGA for nanocatalysts)
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a fundamental technique used to determine the crystalline structure, phase purity, and average crystallite size of nanocatalysts. malvernpanalytical.commpg.de In the context of catalysts developed for pyran synthesis, XRD patterns confirm the successful formation of the desired material and provide insights into its atomic arrangement. malvernpanalytical.com
For instance, in the characterization of a KOH-loaded Calcium Oxide (CaO) catalyst used for 4H-pyran synthesis, XRD analysis was crucial to confirm the catalyst's morphology. growingscience.com Similarly, for magnetic nanocatalysts like Ag/Fe3O4@starch and Fe3O4@SiO2@NiSB, XRD patterns are used to verify the crystal structure of the magnetic core and other components. researchgate.netsemanticscholar.orgnih.gov The analysis of peak breadths in the diffractogram can also provide information about the crystallite size. malvernpanalytical.com For example, a ZnFe2O4/alginic acid nanocatalyst showed an average crystalline size of 27 nm, as determined by XRD, confirming its nanostructured nature. nih.gov
| Nanocatalyst | Key XRD Finding | Reference |
|---|---|---|
| KOH loaded CaO | Confirmed the morphology and crystalline phase of the catalyst. | growingscience.com |
| ZnFe2O4/alginic acid | Indicated an average crystalline size of 27 nm. | nih.gov |
| Ag/Fe3O4@starch | Confirmed the structure of the nanocatalyst. | researchgate.netsemanticscholar.org |
| Fe3O4@SiO2@NiSB | Used to characterize the gathered catalytic nanoparticles. | nih.gov |
Energy-Dispersive X-ray Spectroscopy (EDX)
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with scanning or transmission electron microscopy, is employed for elemental analysis. This technique confirms the presence and distribution of expected elements within the nanocatalyst, validating its composition. For magnetic nanocatalysts used in synthesizing 4H-pyran and its derivatives, EDX analysis has been used to confirm the elemental makeup of complex structures such as Ag/Fe3O4@starch, Fe3O4@SiO2@NiSB, and Mag/BPMO-Mn nanocomposites. researchgate.netsemanticscholar.orgnih.gov
Vibrating-Sample Magnetometry (VSM)
For magnetically recoverable nanocatalysts, which are highly valued in green synthesis for their ease of separation and reusability, Vibrating-Sample Magnetometry (VSM) is an essential characterization tool. researchgate.net VSM analysis measures the magnetic properties of the material, such as magnetic saturation. Nanocatalysts like Ag/Fe3O4@starch and PAN@melamine/Fe3O4 have been characterized using VSM to confirm their superparamagnetic behavior, which is ideal for catalytic applications as it allows for easy separation with an external magnet while having negligible residual magnetism after the field is removed. researchgate.netsemanticscholar.orgnih.gov
| Nanocatalyst | Magnetization Value (emu/g) | Reference |
|---|---|---|
| Mag/BPMO-Mn | 24.1 | nih.gov |
| PAN@melamine/Fe3O4 | 29.2 | nih.gov |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides direct visualization of the nanocatalysts, offering valuable information about their size, morphology (shape), and the dispersion of nanoparticles within a matrix. dntb.gov.ua For catalysts used in pyran derivative synthesis, TEM images have confirmed the existence and uniform dispersion of nanoparticles. semanticscholar.org For example, TEM analysis of an Ag/Fe3O4@starch nanocatalyst revealed nanoparticles with a diameter below 10 nm, which were well-dispersed in the starch matrix. semanticscholar.org Other studies have used TEM to identify spherical nanoparticles with average diameters of 23 nm, 35 nm, and 95 nm for various catalysts. nih.gov
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of nanocatalysts by measuring changes in mass as a function of temperature. researchgate.netsemanticscholar.org This is critical for understanding the operational limits of the catalyst and for confirming the successful coating of functional groups or polymers onto a nanoparticle core. nih.gov In the characterization of an Ag/Fe3O4@starch nanocomposite, TGA was used to examine its thermal stability, showing only a minor weight loss of 4.7% between 30–130 °C, which was attributed to the loss of adsorbed water. semanticscholar.org TGA is also used to characterize the organic components in hybrid catalysts, such as in Fe3O4@SiO2@NiSB and PAN@melamine/Fe3O4, providing information on the thermal decomposition of the organic linkers or shells. nih.gov
Computational Chemistry and Theoretical Studies of Tetrahydro 4h Pyran 4 One
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for elucidating the fundamental characteristics of molecules like Tetrahydro-4H-pyran-4-one. These calculations, rooted in the principles of quantum mechanics, allow for the precise determination of molecular geometries, energies, and other electronic properties.
Ab initio Methods (e.g., DFT B3LYP, BLYP/SVP)
Ab initio methods, which derive information from first principles without the inclusion of experimental data, are widely employed in the study of this compound. Among these, Density Functional Theory (DFT) has proven to be a particularly powerful and cost-effective approach.
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a high level of accuracy for a broad range of chemical systems. For instance, in studies of substituted tetrahydropyran-4-ones, the B3LYP method has been successfully used to determine stable conformations. nih.gov
Another functional, BLYP (Becke, Lee-Yang-Parr), which is a pure DFT functional, is also utilized in computational studies. While specific data for this compound using the SVP (Split-Valence plus Polarization) basis set with the BLYP functional is not extensively documented in readily available literature, the principles of this method are well-established for conformational analysis of cyclic molecules.
Basis Set Effects (e.g., 6-31G(d), 6-311+G(3df,2p))
The choice of basis set in quantum chemical calculations is critical as it dictates the flexibility and accuracy of the mathematical functions used to represent the electronic wavefunctions. Different basis sets can yield varying results, and understanding these effects is crucial for reliable predictions.
The Pople-style basis sets are commonly used in these calculations. The 6-31G(d) basis set is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which is important for accurately describing chemical bonds. In the context of 3,5-bis(hydroxymethyl)this compound, calculations using the 6-31G(d) basis set have been performed to identify stable conformers. nih.gov
For higher accuracy, more extensive basis sets are employed. The 6-311+G(3df,2p) basis set is a triple-split valence basis set that includes diffuse functions on heavy atoms (+) and multiple polarization functions on both heavy (3df) and hydrogen (2p) atoms. This larger basis set provides a more detailed and accurate description of the electron distribution, particularly for systems with lone pairs and for calculating more subtle energetic differences. Studies on substituted tetrahydropyran-4-ones have utilized this basis set to refine the understanding of their conformational preferences. nih.gov
The following table summarizes the computational methods and basis sets frequently applied in the study of tetrahydropyran (B127337) systems.
| Method | Basis Set | Key Features |
|---|---|---|
| DFT B3LYP | 6-31G(d) | A hybrid functional combined with a split-valence basis set including polarization functions on heavy atoms. Good for initial geometry optimizations and conformational searches. |
| DFT B3LYP | 6-311+G(3df,2p) | A more advanced triple-split valence basis set with diffuse and multiple polarization functions for higher accuracy energy calculations. |
| DFT BLYP | SVP | A pure DFT functional with a split-valence plus polarization basis set, offering a different theoretical approach for comparison. |
Conformational Studies
The six-membered ring of this compound is not planar and can adopt several conformations. Understanding the relative stabilities and the energy barriers for interconversion between these conformations is a key aspect of its chemical behavior.
Analysis of Chair Conformations
For six-membered rings, the chair conformation is generally the most stable due to the minimization of angle and torsional strain. chemicalbook.com Computational studies on substituted this compound have consistently shown that the stable conformers adopt a "chair" conformation. nih.gov This is analogous to the well-studied conformational preferences of cyclohexane (B81311) and other tetrahydropyran derivatives.
In the chair conformation of this compound, the substituents on the ring carbons can occupy either axial or equatorial positions. The relative stability of these different chair conformations is determined by the steric and electronic interactions of the substituents.
Energy Differences and Potential Energy Surfaces
The energy differences between various conformations, such as the chair, boat, and twist-boat forms, can be quantified through computational methods. For the related compound tetrahydro-2H-pyran, extensive studies have shown that the chair conformation is significantly more stable than other conformers. For example, the energy difference between the chair and the 2,5-twist conformer is calculated to be in the range of 5.84 to 5.95 kcal/mol using B3LYP methods. researchgate.net The transition state for the interconversion between the chair and the 2,5-twist conformation is approximately 11 kcal/mol higher in energy than the chair conformer. researchgate.net While these values are for a molecule without the C4-keto group, they provide a reasonable estimate of the energetic landscape for this compound.
A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. longdom.org For this compound, the PES would illustrate the energy minima corresponding to the stable chair conformations and the transition states that connect them, such as those involved in the ring inversion process. The calculation of the PES allows for a detailed understanding of the pathways and energy barriers for conformational changes.
The table below presents theoretical energy differences for conformers of the related tetrahydro-2H-pyran molecule, which can be used as a proxy to understand the general energetic landscape of six-membered pyran rings.
| Conformer Comparison | Method | Energy Difference (kcal/mol) | Reference |
|---|---|---|---|
| Chair vs. 2,5-Twist | B3LYP | 5.84 - 5.95 | researchgate.net |
| Chair vs. 1,4-Boat | B3LYP | 6.23 - 6.46 | researchgate.net |
| Chair to 2,5-Twist Transition State | - | ~11 | researchgate.net |
Stereochemistry and Electrostatic/Steric/Conformational Factors
The stereochemistry of this compound and its derivatives is governed by a delicate balance of several factors.
Electrostatic factors play a significant role, particularly due to the presence of the polar carbonyl group and the ring oxygen atom. The dipole moment of the molecule will vary depending on its conformation, which in turn can influence its interactions with other molecules and its behavior in different solvent environments.
Steric factors are primarily related to the spatial arrangement of atoms and the repulsion between them. In the chair conformation, bulky substituents will generally prefer the equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions).
Conformational factors , including torsional strain (eclipsing interactions) and angle strain (deviation from ideal bond angles), are minimized in the chair conformation. The presence of the sp2-hybridized carbonyl carbon at the C4 position leads to a slight flattening of the ring in that region compared to a standard cyclohexane chair.
The interplay of these factors determines the most stable conformation and the rotational barriers within the molecule. For substituted derivatives, the nature and position of the substituents will have a profound impact on the conformational equilibrium. For example, in 3,5-bis(hydroxymethyl)this compound, the relative orientation of the hydroxymethyl groups (equatorial vs. axial) significantly affects the stability of the different chair conformers. nih.gov
In silico Screening for Biological Activity Prediction (e.g., Molinspiration, PASS)
In silico screening methods are instrumental in the early stages of drug discovery for predicting the biological activity of compounds. For derivatives of 3,5-bis(hydroxymethyl)this compound, bioinformatic tools like Molinspiration Cheminformatics and PASS (Prediction of Activity Spectra for Substances) have been utilized to evaluate their potential as drug candidates. researchgate.netchemistry.kzbibliotecacpi.cl
Molinspiration analysis predicts a compound's bioactivity based on its structure by comparing it to a database of known active molecules. molinspiration.comwjpmr.com A bioactivity score greater than 0.00 suggests significant biological potential. wjpmr.com For instance, one derivative of this compound was predicted to be a potential enzyme inhibitor and G-protein coupled receptor ligand, while another was identified as a possible ion channel modulator. researchgate.netchemistry.kz
The PASS online tool predicts a wide range of biological activities, including pharmacological effects and mechanisms of action, based on the structural formula of a substance. nih.govnih.gov The prediction is presented as a ratio of the probability of being active (Pa) to the probability of being inactive (Pi). nih.gov Virtual PASS screening of several this compound derivatives indicated potential for antidiabetic activity and utility in treating phobic disorders and dementias. researchgate.netchemistry.kz Furthermore, some derivatives were predicted to be inhibitors of peptidase enzymes, while one was identified as a potential substrate for the enzyme CYP2H. researchgate.netchemistry.kz
The following table summarizes the predicted biological activities for a selection of 3,5-bis(hydroxymethyl)this compound derivatives from Molinspiration and PASS analyses. researchgate.netchemistry.kz
| Compound | Molinspiration Predicted Activity | PASS Predicted Activity |
| Compound 4 | Enzyme inhibitor, G-protein coupled receptor ligand | Treatment of dementias, Peptidase inhibitor |
| Compound 6 | Ion channel modulator | Antidiabetic, Peptidase inhibitor |
| Compounds 1-3, 5, 7, 8 | Not specified | Antidiabetic, Treatment of phobic disorders and dementias |
| Compound 11 | Not specified | Treatment of phobic disorders and dementias, Peptidase inhibitor |
Quantitative Structure-Activity Relationship (QSAR) Predictions
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. nih.govphyschemres.org These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect.
In the context of this compound derivatives, QSAR predictions have been used to assess their toxicity. researchgate.netchemistry.kz Based on calculated LD50 values, various derivatives of 3,5-bis(hydroxymethyl)this compound were classified into different toxicity classes. researchgate.netchemistry.kz For example, one compound was predicted to belong to toxicity class 3, while several others were placed in classes 4, 5, and 6. researchgate.netchemistry.kz Such predictions are crucial for identifying potentially harmful compounds early in the drug development pipeline. researchgate.netchemistry.kz
While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided context, research on structurally similar pyran-4-ones highlights the utility of this approach. For instance, a QSAR analysis of 2-phenylpyran-4-ones as selective cyclooxygenase-2 (COX-2) inhibitors revealed that the hydrophobic, electronic, and steric properties of the substituents significantly influence their inhibitory activity. nih.gov Such studies demonstrate how QSAR can elucidate the molecular requirements for a desired biological effect, guiding the design of more potent and selective compounds. nih.gov
The table below shows the predicted toxicity classes for a series of 3,5-bis(hydroxymethyl)this compound derivatives based on QSAR analysis. researchgate.netchemistry.kz
| Compound | Predicted Toxicity Class (based on LD50) |
| Compound 4 | 3 |
| Compounds 6, 9 | 4 |
| Compounds 1-3, 5, 8 | 5 |
| Compound 10 | 6 |
Molecular Similarity Search and Chemocentric Target Profiling
The principle of molecular similarity, which states that structurally similar molecules are likely to have similar biological activities, is a cornerstone of drug discovery. researchgate.net Molecular similarity searching involves screening large chemical databases to identify compounds that are structurally analogous to a query molecule with known activity. core.ac.uk This approach can lead to the discovery of new active compounds and help in predicting the potential targets of a molecule. researchgate.net
Chemocentric target profiling takes this a step further by using the similarity of a compound to a set of known active molecules to predict its likely protein targets. researchgate.net By comparing the molecular fingerprints of a query compound to those of ligands with known targets, it is possible to generate a profile of potential biological interactions. researchgate.net
While specific molecular similarity searches and chemocentric target profiling studies for this compound are not detailed in the provided search results, the general applicability of these methods is well-established. For example, combining molecular similarity searches against target-annotated compound databases can help in the prediction of off-target effects. researchgate.net Given the diverse biological activities predicted for this compound derivatives through in silico screening, these methods could be valuable in identifying their specific molecular targets and understanding their broader pharmacological profiles.
Industrial Scale Up and Process Development of Tetrahydro 4h Pyran 4 One
Optimization of Synthetic Routes for Large-Scale Production
The transition from laboratory-scale synthesis to large-scale industrial production of Tetrahydro-4H-pyran-4-one requires overcoming numerous obstacles inherent in many literature-reported methods. acs.org Several early synthetic strategies were deemed unsuitable for scale-up due to factors like complex reaction systems, tedious work-ups, or the use of expensive or hazardous reagents. acs.org
One such strategy involved the use of 1,5-dichloro-3-pentanone as a key intermediate. acs.org This route is problematic for large-scale application because the final product is highly soluble in water, necessitating repeated extractions with large volumes of dichloromethane (B109758). acs.orgacs.org Furthermore, the preparation of the dichloropentanone intermediate itself is complex, involving a gas-liquid-solid system that is difficult to manage on an industrial scale. acs.orgacs.org Another approach, a reductive cyclization of a dicarboxylic acid using indium bromide and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), proved ineligible for large-scale use due to a very tedious work-up process. acs.org
A development program was launched to identify a more competitive and scalable route, culminating in a process starting from commercially available 3-buten-1-ol. acs.org This optimized route involves a Prins reaction followed by oxidation of the resulting tetrahydro-2H-pyran-4-ol (THPol). acs.org The oxidation step was also carefully optimized. An efficient method utilized trichloroisocyanuric acid (TCCA) with pyridine (B92270) in ethyl acetate, which proved to be a fast, clean, and operationally simple reaction. acs.orgacs.org
Another patented method designed for industrial application involves reacting 3-chloropropionyl chloride with ethylene (B1197577) gas in the presence of aluminum trichloride (B1173362) to form 1,5-dichloropentan-3-one, which is then cyclized. google.com This method is presented as simple to operate, low-cost, and less polluting, making it suitable for large-scale manufacturing. google.com
Table 1: Comparison of Synthetic Routes for this compound
| Route | Key Intermediates/Reagents | Advantages for Scale-up | Disadvantages for Scale-up | Reference |
|---|---|---|---|---|
| Strategy A | 1,5-dichloro-3-pentanone | - | High water solubility requires extensive extraction; complex gas-liquid-solid system. | acs.orgacs.org |
| Strategy B | Dicarboxylic acid, InBr₃, TMDS | - | Tedious work-up process. | acs.org |
| Optimized Route | 3-buten-1-ol, Prins Reaction, TCCA/Pyridine Oxidation | Commercially available starting materials; fast, clean, and simple oxidation. | Potential for polymer formation during distillation if not controlled. | acs.org |
| Patented Route | 3-chloropropionyl chloride, ethylene, AlCl₃ | Simple operation, low cost, reduced pollution, suitable for industrialization. | Involves handling of ethylene gas and Lewis acids. | google.com |
Process Safety Evaluations for Industrial Manufacturing
Scaling up chemical processes introduces significant safety risks, primarily due to changes in heat-loss behavior. helgroup.com Reactions that are easily managed in a lab can become hazardous on a larger scale, where the dissipation of heat is less efficient. helgroup.com Therefore, a thorough process safety evaluation is critical for the industrial manufacturing of this compound.
The process safety strategy involves several key stages: hazard identification, risk assessment, and the implementation of mitigation and control strategies. helgroup.comicheme.org For the synthesis of this compound, this includes:
Hazard Identification : This involves characterizing the reactivity of all chemicals and the flammability of materials under operating conditions. icheme.org The oxidation of tetrahydro-2H-pyran-4-ol, for example, is an exothermic reaction. helgroup.com The reagents used, such as TCCA, and solvents like ethyl acetate, have their own specific hazards that must be managed.
Risk Assessment : This stage evaluates "what if" scenarios, such as a failure of the cooling system during an exothermic reaction. helgroup.com Understanding the Maximum Temperature of the Synthesis Reaction (MTSR) and the decomposition temperature of reaction components is crucial to prevent runaway reactions. helgroup.com
Mitigation and Control : Based on the assessment, appropriate safety measures are specified and implemented. icheme.org This can include engineering controls like robust cooling systems and pressure relief devices, as well as procedural controls for safe handling of materials. For the TCCA/pyridine oxidation, the formation of a solid precipitate (cyanuric acid and pyridine hydrochloride) must be managed to ensure it does not cause blockages or other plant issues. acs.orgacs.org
A systematic approach ensures that manufacturing can be carried out safely and is compatible with plant design, operating conditions, and production demands. icheme.org
Solvent Recovery and Recycling in Industrial Processes
Efficient solvent management is a critical aspect of green chemistry and cost-effective industrial production. researchgate.netpervatech.com In the synthesis of this compound, the choice of solvent and the strategy for its recovery and recycling have a significant impact on the process's environmental footprint and economic viability. acs.orgresearchgate.net
Early synthetic routes that required extracting the water-soluble product with copious amounts of dichloromethane highlight a key challenge. acs.orgacs.org Such processes generate large volumes of solvent waste, which is costly to treat and dispose of. In contrast, optimized processes are designed to use more environmentally friendly and easily recyclable solvents. researchgate.net For example, the oxidation step using TCCA is performed in ethyl acetate. acs.orgacs.org After the reaction is complete, the solid byproducts are removed by filtration, and the filtrate containing the product can be further processed, offering opportunities for solvent recovery from the filtrate and washings. acs.org
Developing processes where reactions can be carried out in a single solvent, such as toluene (B28343), simplifies the system and significantly cuts down on effluent, which is a major consideration for scaling up. researchgate.net Industries are increasingly adopting hybrid separation technologies, such as combining distillation with pervaporation or vapor permeation, to efficiently recover and dehydrate solvents for reuse. pervatech.com These technologies are crucial for creating a more sustainable and circular manufacturing process. pervatech.com
Pilot Plant Manufacture Experiences
The successful transition of a synthetic route from the laboratory to industrial production is validated through pilot plant manufacturing. acs.orgacs.org This stage provides crucial insights into the process's robustness, identifies unforeseen challenges at scale, and allows for the final optimization of operating parameters.
For this compound, a developed route was successfully scaled up in a pilot plant facility, culminating in the production of over 20 kg of the target compound. acs.orgacs.orgacs.org The process began with 33 kg of 3-buten-1-ol, which was successfully converted to 38 kg of the key intermediate, a mixture of cis/trans-2-methoxy-tetrahydro-2H-pyran-4-ol. acs.org
During the scale-up of the subsequent distillation, a significant operational issue was encountered. acs.org The formation of polymers, resulting from a Claisen-type intermolecular reaction involving a byproduct, hampered the distillation in larger scale experiments and led to low isolated yields. acs.org This problem was not as evident on the laboratory scale. The solution was to implement a mandatory neutralization step for the catalyst by adding concentrated hydrochloric acid, which prevented polymer formation and allowed for efficient distillation. acs.org This experience underscores the importance of pilot-scale runs in identifying and resolving issues that may not be apparent during bench-top development. acs.org
Current Industrial Applications and Market Outlook
This compound is a valuable building block in organic synthesis, primarily because the tetrahydropyran (B127337) motif is a common structural feature in many biologically active compounds. acs.orgguidechem.com Its principal application is as a key intermediate in the pharmaceutical industry for the development of new drug molecules. acs.orgchemimpex.com It is also used in the synthesis of bioactive molecules and can serve as a precursor for furan (B31954) derivatives. guidechem.com Beyond pharmaceuticals, it finds use in the flavor and fragrance industry. chemimpex.com It is also considered an important intermediate for high-end cosmetics. guidechem.com
The market for this compound is experiencing significant growth. imrmarketreports.com The market size was noteworthy in 2023 and is projected to expand substantially through 2032, driven by a strong compound annual growth rate (CAGR). imrmarketreports.com This positive market outlook is directly linked to the progression of new drugs from early-phase clinical trials to market launch, which rapidly increases the demand for this crucial intermediate. google.comguidechem.com The market is segmented by product purity, with grades of >99% and <99% purity available to meet different industrial needs. imrmarketreports.com The consistent demand from the pharmaceutical and chemical sectors indicates a robust and promising future for the this compound market. google.com
Q & A
Q. What are the key physicochemical properties of Tetrahydro-4H-pyran-4-one, and how do they influence its handling in laboratory settings?
this compound (C₅H₈O₂, MW 100.12) has a boiling point of 165–167°C, density of 1.084 g/cm³, and refractive index of 1.4520. Its high volatility and flammability (flash point 57°C) necessitate strict storage in sealed containers away from ignition sources. Safety protocols include using eye protection and fume hoods due to its severe eye irritation hazard (GHS Category 1) .
Q. What are the standard synthetic routes for this compound, and what are their limitations?
A common method involves a two-stage process starting from 3-chloropropionyl chloride, yielding ~45% overall . Alternative routes include Prins cyclization or diacetalization of γ-pyrone derivatives, though these may require optimization for scalability and safety, particularly due to exothermic risks during deacetylation or oxidation steps .
Q. How is this compound utilized as a building block in organic synthesis?
It serves as a precursor for 4-methoxytetrahydropyran-4-yl protecting groups, spiroimidazolones, and vitamin D₃ analogs. Its keto functionality enables asymmetric α-aminoxylation and condensation reactions, critical in synthesizing complex heterocycles and bioactive molecules .
Advanced Research Questions
Q. What methodologies are employed to optimize reaction conditions for this compound-derived intermediates?
Design of Experiments (DoE) with factorial designs (e.g., 2⁴⁻¹ + centered points) is used to optimize parameters like temperature, catalyst loading, and solvent polarity. For example, Zemplén deacetylation was optimized using reaction calorimetry to monitor exothermicity (-14 kJ/mol) and ensure adiabatic safety (ΔT < 13°C) .
Q. How can researchers address contradictions in catalytic efficiency data for this compound-based reactions?
Discrepancies in catalytic outcomes (e.g., enantioselectivity or yield) often arise from solvent polarity or impurity profiles. Systematic analysis using kinetic studies (e.g., Eyring plots) and advanced characterization (e.g., in situ NMR/XAS) can isolate variables. For instance, residual acetic acid in THPol oxidation was shown to deactivate catalysts, necessitating rigorous purification .
Q. What safety protocols are critical during pilot-scale synthesis of this compound?
Process safety assessments using differential scanning calorimetry (DSC) and adiabatic calorimetry (ARSST) are mandatory. For example, THPol oxidation at 99°C showed controlled exothermicity (-28 W/kg), with no thermal events detected below 280°C in DSC. Quenching protocols (e.g., NaOH addition) must be validated to prevent runaway reactions .
Q. How is this compound integrated into drug discovery pipelines?
It is a key intermediate in opiranserin (VVZ-149) synthesis. A Strecker reaction followed by reductive amination yields 4-(aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine, which is condensed with syringic acid and alkylated to form the final analgesic. Process improvements increased yields from 36.2% to 65.6% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
